

# High-performance liquid chromatography (HPLC) method for Indobufen Sodium quantification

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Compound of Interest		
Compound Name:	Indobufen Sodium	
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# For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of **Indobufen Sodium** in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method. The described protocol is intended to ensure accuracy, precision, and reliability for routine quality control and research applications.

### **Abstract**

A simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the quantification of **Indobufen Sodium**. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and potassium dihydrogen phosphate buffer. Detection is carried out using a UV spectrophotometer. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines and is suitable for the routine analysis of **Indobufen Sodium** in bulk drug and pharmaceutical dosage forms.

# **Chromatographic Conditions**

The following table summarizes the optimized chromatographic conditions for the analysis of **Indobufen Sodium**.



Parameter	Condition
Instrument	High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column	C18 (5 µm, 4.6 x 150 mm)
Mobile Phase	Acetonitrile: 10 mM Potassium Dihydrogen Phosphate (pH 4.75) (38:62, v/v)[1]
Flow Rate	1.0 mL/min
Detection Wavelength	275 nm[1]
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	10 minutes

# **Experimental Protocols**

#### 3.1. Preparation of Solutions

- Mobile Phase Preparation:
  - Prepare a 10 mM Potassium Dihydrogen Phosphate solution by dissolving the appropriate amount of KH<sub>2</sub>PO<sub>4</sub> in HPLC grade water.
  - Adjust the pH of the buffer solution to 4.75 using phosphoric acid.
  - Filter the buffer solution through a 0.45 μm membrane filter.
  - Mix the filtered buffer with acetonitrile in the ratio of 62:38 (v/v).
  - Degas the mobile phase by sonication for 15 minutes before use.
- Standard Stock Solution Preparation (100 μg/mL):
  - Accurately weigh 10 mg of Indobufen Sodium reference standard and transfer it to a 100 mL volumetric flask.



- Dissolve the standard in the mobile phase.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Preparation of Working Standard Solutions:
  - From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60, 80, 100 μg/mL).

#### 3.2. Sample Preparation (from Tablets)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of Indobufen and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of Indobufen.
- Make up the volume to 100 mL with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- The resulting solution will have a nominal concentration of 100  $\mu$ g/mL of Indobufen. Further dilutions can be made with the mobile phase if required.

#### 3.3. System Suitability

Before starting the analysis, the chromatographic system must meet the following suitability parameters. This is determined by injecting the standard solution (e.g.,  $20 \mu g/mL$ ) six times.



Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (%RSD) of Peak Areas	≤ 2.0%

# **Method Validation**

The developed HPLC method was validated according to ICH guidelines for the following parameters:

#### 4.1. Linearity

The linearity of the method was established by analyzing a series of dilutions of the **Indobufen Sodium** standard solution. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Concentration Range (µg/mL)	Correlation Coefficient (r²)
0.25 - 25.00[1]	> 0.999

#### 4.2. Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). This was assessed by analyzing six replicate injections of a standard solution.

Precision	%RSD
Intra-day	< 2.0%
Inter-day	< 2.0%

#### 4.3. Accuracy (Recovery)



The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of standard drug was added to the pre-analyzed sample solution, and the recovery percentage was calculated.

Spike Level	Mean Recovery (%)
80%	98.0 - 102.0
100%	98.0 - 102.0
120%	98.0 - 102.0

#### 4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

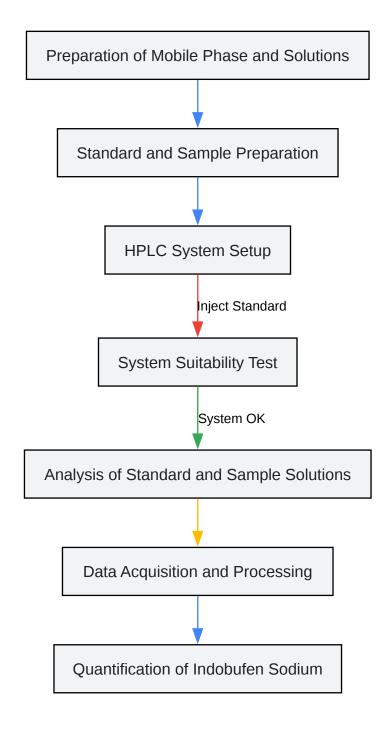
Parameter	Value (μg/mL)
LOD	0.1[1]
LOQ	0.25[1]

#### 4.5. Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and pH. The method was found to be robust as minor changes did not significantly affect the chromatographic performance.

# **Visualizations**

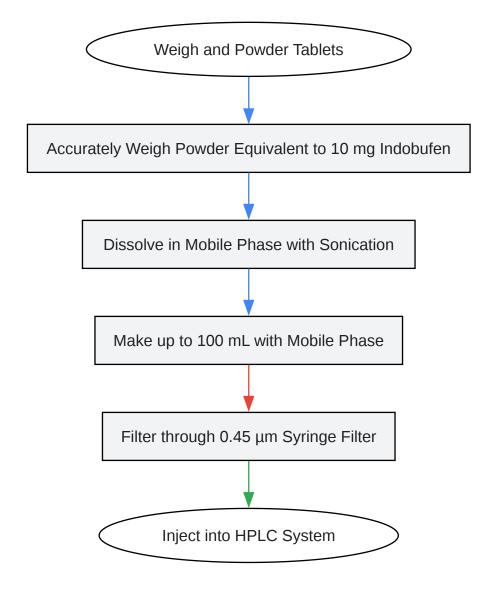




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Caption: Experimental workflow for HPLC quantification of **Indobufen Sodium**.





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Caption: Sample preparation workflow from a solid dosage form.

# Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of **Indobufen Sodium** in pharmaceutical formulations. The method is validated as per ICH guidelines and can be effectively used for routine quality control analysis.

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# References

- 1. LC procedure with SPE for quantification of indobufen enantiomers: pharmacokinetic studies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) method for Indobufen Sodium quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12301368#high-performance-liquid-chromatography-hplc-method-for-indobufen-sodium-quantification]

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